molecular formula C15H16N2O2S B2696289 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine CAS No. 477852-31-6

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

Cat. No. B2696289
CAS RN: 477852-31-6
M. Wt: 288.37
InChI Key: AFZNBSKVEAVOPS-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .


Molecular Structure Analysis

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .


Chemical Reactions Analysis

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be analyzed using various spectroscopic techniques . There is substantial proof that anionic variants EY show photoactivity in the bulk of other photoreaction investigations .

Scientific Research Applications

Anti-Inflammatory Properties

Pyrimidines have garnered attention for their anti-inflammatory effects. Researchers have discovered that certain pyrimidines inhibit key inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . These compounds play a crucial role in modulating the body’s immune response and can potentially be harnessed for developing novel anti-inflammatory agents.

Recent Developments:

Multicomponent Green Tandem Synthesis

The Knoevenagel-Michael cyclocondensation of barbituric acid derivatives, malononitrile, and arylaldehyde compounds enables the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds. This method offers a sustainable approach to accessing pyrimidine-based structures .

Precursors for Valuable Substances

Bipyridine and related compounds serve as starting materials or precursors for various valuable substances. These include biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Future Directions

Pyrazolo [3,4-d]pyrimidines continue to be of great interest in drug discovery programmes, especially those in cancer drug discovery . This review will represent the complete medicinal and pharmacological profile of pyrido [2,3- d ]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

properties

IUPAC Name

2-benzylsulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-13-8-5-9-14(13)17-15(16-11)20(18,19)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZNBSKVEAVOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

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